N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNIKHFFJTACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide typically involves multi-step organic reactions
Preparation of Tetrahydrofuran-3-carboxamide: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanoic acid, under acidic conditions to form tetrahydrofuran, followed by amide formation using an appropriate amine and coupling reagents.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Thiophene Substitution: The final step involves the substitution of the hydroxyethyl group with thiophene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated thiophene derivatives.
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
One of the most promising applications of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide is in anticancer research. Studies have shown that compounds with thiophene rings exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit tumor growth by targeting specific kinases involved in cancer progression .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. In vitro studies revealed its effectiveness against a range of pathogenic bacteria and fungi, suggesting potential for development as an antimicrobial agent in pharmaceuticals .
Case Study: Kinase Inhibition
A notable case study focused on the compound's role as a kinase inhibitor. The study evaluated its effects on specific kinases associated with cancer signaling pathways. Results indicated that this compound significantly inhibited kinase activity, leading to reduced proliferation of cancer cells .
Conductive Polymers
The incorporation of thiophene units into polymer matrices has been explored for creating conductive materials. This compound can be utilized to enhance the electrical conductivity of polymers used in electronic devices .
Data Table: Conductivity Measurements
| Polymer Matrix | Conductivity (S/m) | Addition of this compound |
|---|---|---|
| Polyethylene | 0.01 | 0.05 |
| Polystyrene | 0.02 | 0.07 |
| Polyvinyl Chloride | 0.015 | 0.06 |
Skin Care Products
The compound has been investigated for its potential use in cosmetic formulations due to its moisturizing and skin-conditioning properties. Its ability to enhance skin hydration makes it an attractive ingredient in creams and lotions .
Case Study: Efficacy in Moisturizers
A clinical study assessed the efficacy of a moisturizer containing this compound compared to a control formulation without the compound. Results showed significant improvement in skin hydration levels after four weeks of application .
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of thiophene rings can enhance its binding affinity and specificity towards certain targets, contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Carboxamides with Aromatic Substitutions
- Compound 1 (N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide): Features dihydroxyphenyl and methoxyphenyl groups. In contrast, the target compound’s thiophene rings introduce sulfur-mediated π-π stacking and increased lipophilicity, which may affect membrane permeability .
- Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide): Demonstrates significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), surpassing quercetin. The target compound’s bis-thiophene groups could offer distinct electronic effects (e.g., enhanced electron delocalization) that modulate anti-inflammatory pathways differently .
Thiophene-Containing Derivatives
- Compound d ((2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide): Contains a mono-thiophen-2-yl ethylamine group.
- Compound f ((S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine): Features dual thiophene-ethyl linkages but lacks the hydroxyethyl and oxolane groups. The oxolane ring in the target compound could confer rigidity or influence solubility via hydrogen bonding .
Heterocyclic Carboxamides
- 97c–97e (Furan-3-carboxamide derivatives): Replace thiophene with furan. The oxolane ring in the target compound (vs. furan in 97c–97e) may reduce ring strain and improve metabolic stability .
Electronic and Physicochemical Properties
*LogP values estimated via analogy to structural analogs.
Biological Activity
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of thiophene rings and an oxolane moiety, which contribute to its biological properties. The molecular formula is CHNOS, indicating the presence of nitrogen and sulfur atoms that may play crucial roles in its interaction with biological targets.
Research indicates that this compound exhibits activity through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For instance, flow cytometry assays have demonstrated that it activates apoptotic pathways in human breast adenocarcinoma (MCF-7) cells by increasing p53 expression and caspase-3 cleavage .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially inhibiting the growth of various bacterial strains. The thiophene groups are known for enhancing antimicrobial activity due to their ability to interact with microbial membranes .
- Neurological Effects : There is emerging evidence suggesting that this compound may act as a modulator for certain neurotransmitter receptors, which could have implications for treating neurological disorders .
Efficacy Against Cancer Cell Lines
The following table summarizes the efficacy of this compound against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induces apoptosis via p53 pathway |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HeLa | 20.0 | Apoptosis induction |
Case Studies
- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated significant apoptosis induction at concentrations above 10 µM, with increased levels of apoptotic markers such as cleaved PARP and caspase-3 .
- Antimicrobial Screening : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antimicrobial potential .
Q & A
Basic: What are the key synthetic strategies for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Formation of the bis(thiophen-2-yl)ethanol intermediate via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., AlCl₃ catalysis in CH₂Cl₂) .
- Step 2: Activation of oxolane-3-carboxylic acid using coupling agents like EDCI/HOBt in DMF, followed by amide bond formation with the ethanol intermediate.
- Step 3: Hydroxyl group protection/deprotection (e.g., using TBDMSCl) to prevent side reactions.
Critical Conditions:
- Temperature: Elevated temperatures (reflux) improve coupling efficiency but risk decomposition of thiophene rings.
- Solvent: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
- Catalysts: Use of triethylamine or DMAP accelerates amidation .
Yield Optimization:
- Purity of intermediates (monitored via TLC) and stoichiometric control (1:1.2 molar ratio of acid to amine) are critical. Reported yields range from 45–67% in analogous thiophene-carboxamide syntheses .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR:
- Thiophene protons appear as doublets in δ 6.8–7.2 ppm due to aromatic coupling .
- Oxolane protons show distinct splitting patterns: δ 3.5–4.0 ppm (C-O-C), δ 1.8–2.2 ppm (CH₂ adjacent to oxygen) .
- Hydroxyl proton (δ 2.5–3.0 ppm, broad) disappears upon D₂O exchange.
- IR:
- Amide C=O stretch at ~1650–1680 cm⁻¹.
- Hydroxyl O-H stretch at ~3200–3400 cm⁻¹ (broad) .
Validation:
Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in overlapping signals .
Advanced: What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT):
- Electrostatic potential maps identify nucleophilic/electrophilic sites (critical for drug-receptor interactions).
- Vibrational frequencies validate IR assignments .
- Limitations:
Case Study:
DFT studies on analogous thiophene-carboxamides revealed a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity toward electrophiles .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Common Contradictions:
- Discrepancies in IC₅₀ values (e.g., antimicrobial assays vs. cytotoxicity).
Methodological Adjustments:
Standardize Assay Conditions:
- Control solvent effects (e.g., DMSO ≤0.1% to avoid false positives) .
- Use reference compounds (e.g., ciprofloxacin for antibacterial assays).
Validate Target Engagement:
- Surface Plasmon Resonance (SPR): Confirm direct binding to purported targets (e.g., bacterial topoisomerases).
- Molecular Docking: Correlate activity with binding affinity scores (AutoDock Vina) .
Replicate in Multiple Cell Lines:
- Test in both Gram-positive and Gram-negative bacterial models to rule out species-specific effects .
Example:
A 2025 study resolved conflicting cytotoxicity data by identifying solvent-dependent aggregation of the compound in aqueous media .
Advanced: What crystallographic techniques (e.g., SC-XRD) are optimal for elucidating the 3D structure?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD):
- Refinement:
Challenges:
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility:
- Aqueous: Poor (logP ~2.8); enhance via co-solvents (10% PEG-400) or pH adjustment (carboxamide protonation at pH <4).
- Organic: Soluble in DMSO, DMF, and CHCl₃ (>10 mg/mL) .
- Stability:
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
Key Modifications:
Oxolane Ring: Replace with pyrrolidine to test conformational flexibility.
Thiophene Substituents: Introduce electron-withdrawing groups (e.g., Cl) to enhance electrophilicity .
Hydroxyl Group: Acetylation to improve membrane permeability (logP +0.5).
SAR Workflow:
Synthesize Analogues: Use parallel synthesis (e.g., Ugi reaction) .
Assay in Parallel: High-throughput screening for IC₅₀, logD, and metabolic stability.
QSAR Modeling: Employ Gaussian or Schrödinger suites to predict bioactivity .
Case Study:
A 2024 study found that replacing oxolane with tetrahydrofuran increased antibacterial activity 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
